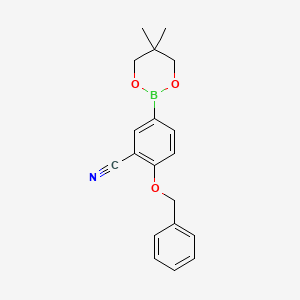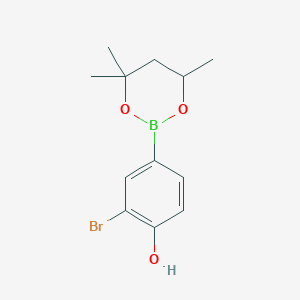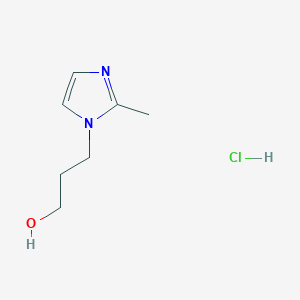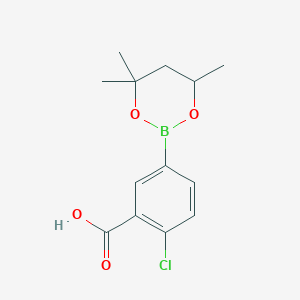
2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (TCDB) is a chlorinated benzene derivative with a unique structure and a wide range of applications. It is a highly reactive and versatile molecule that can be used in a variety of scientific and industrial applications. TCDB has been extensively studied in recent years due to its potential as a versatile building block for a variety of organic molecules.
作用机制
The mechanism of action of 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is not well understood. However, it is believed that the molecule is able to interact with a variety of other molecules, including proteins and enzymes, in order to produce a range of effects. For example, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which could be useful in the development of new drugs.
Biochemical and Physiological Effects
2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as other enzymes involved in the metabolism of lipids. In vivo studies have shown that 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can reduce inflammation and oxidative stress, as well as improve blood glucose levels. In addition, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been shown to have anti-tumor effects in animal models.
实验室实验的优点和局限性
The main advantage of using 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid in laboratory experiments is its versatility. The molecule can be used in a variety of different reactions, and can be used to synthesize a wide range of organic and inorganic compounds. In addition, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is relatively stable and can be stored for long periods of time without degradation. However, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is highly reactive and must be handled with care. It is also expensive, which can limit its use in some laboratory experiments.
未来方向
There are a number of potential future directions for the use of 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. One potential application is in the development of new drugs and therapies. 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been shown to have anti-tumor effects in animal models, and could potentially be used in the development of new cancer treatments. In addition, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid could be used in the synthesis of new polymers, which could be used in a variety of industrial applications. Finally, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid could be used in the synthesis of new fluorescent probes, which could be used in imaging and detection.
合成方法
2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can be synthesized using a variety of methods, including the Williamson ether synthesis and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alkyl halide, such as 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, with an alcohol, such as ethanol, to form an ether. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent, such as magnesium, to form an organometallic compound. Both of these methods are simple and efficient, and can be used to synthesize 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid in a short amount of time.
科学研究应用
2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, including polymers and pharmaceuticals. It has also been used in the synthesis of a variety of inorganic compounds, including polyoxometalates, which are important in the field of catalysis. In addition, 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been used in the synthesis of a variety of fluorescent probes, which are useful for imaging and detection.
属性
IUPAC Name |
2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-8-7-13(2,3)19-14(18-8)9-4-5-11(15)10(6-9)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLKIULXILYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

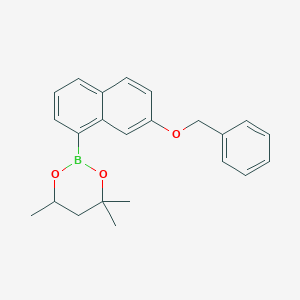



![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)
